molecular formula C16H17N5O4 B14451550 2-(6-Amino-8-phenyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 73340-78-0

2-(6-Amino-8-phenyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B14451550
CAS No.: 73340-78-0
M. Wt: 343.34 g/mol
InChI Key: VPKLCUYVISQZJY-UHFFFAOYSA-N
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Description

2-(6-Amino-8-phenyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of purine derivatives These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-8-phenyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The starting materials often include purine derivatives and phenyl-substituted compounds. Key steps may involve:

    Nucleophilic substitution: reactions to introduce the amino group.

    Oxidation and reduction: reactions to form the hydroxymethyl group.

    Cyclization: reactions to construct the oxolane ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Temperature and pressure control: to ensure optimal reaction conditions.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-8-phenyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl to carboxyl groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: including halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted purine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.

    Medicine: Investigated for potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 2-(6-Amino-8-phenyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may:

    Inhibit enzyme activity: by binding to active sites.

    Interfere with DNA/RNA synthesis: by incorporating into nucleic acid chains.

    Modulate signaling pathways: involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with comparable biological functions.

    2-Amino-6-phenylpurine: A structurally related compound with distinct properties.

Uniqueness

2-(6-Amino-8-phenyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific substitution pattern and the presence of the oxolane ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

CAS No.

73340-78-0

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

2-(6-amino-8-phenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H17N5O4/c17-13-10-15(19-7-18-13)21(14(20-10)8-4-2-1-3-5-8)16-12(24)11(23)9(6-22)25-16/h1-5,7,9,11-12,16,22-24H,6H2,(H2,17,18,19)

InChI Key

VPKLCUYVISQZJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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